N-(2,3-dimethylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide

X-ray crystallography pyrazolone acetamide intramolecular hydrogen bonding

N-(2,3-Dimethylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide (CAS 1251698-27-7, molecular formula C₂₀H₂₁N₃O₂, MW 335.41 g/mol) is a fully synthetic pyrazolone–acetamide hybrid. Its core architecture comprises a central 5-oxo-2,5-dihydro-1H-pyrazole ring substituted at the 3-position with a p-tolyl group and N1-linked via an acetamide bridge to a 2,3-dimethylphenyl moiety.

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 1251698-27-7
Cat. No. B2372824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dimethylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide
CAS1251698-27-7
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=O)N(N2)CC(=O)NC3=CC=CC(=C3C)C
InChIInChI=1S/C20H21N3O2/c1-13-7-9-16(10-8-13)18-11-20(25)23(22-18)12-19(24)21-17-6-4-5-14(2)15(17)3/h4-11,22H,12H2,1-3H3,(H,21,24)
InChIKeyFPQUSUGFJNTUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,3-Dimethylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide (CAS 1251698-27-7): Structural and Procurement Baseline


N-(2,3-Dimethylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide (CAS 1251698-27-7, molecular formula C₂₀H₂₁N₃O₂, MW 335.41 g/mol) is a fully synthetic pyrazolone–acetamide hybrid [1]. Its core architecture comprises a central 5-oxo-2,5-dihydro-1H-pyrazole ring substituted at the 3-position with a p-tolyl group and N1-linked via an acetamide bridge to a 2,3-dimethylphenyl moiety . This compound is catalogued as a research-grade small molecule (typical purity 95%) , positioned within the broader 1,3-diaryl-5-pyrazolone acetamide chemical space that has attracted attention for diverse bioactivity profiles, including anti-inflammatory, anticancer, and insecticidal applications [2][3].

Why In-Class Substitution of N-(2,3-Dimethylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide (CAS 1251698-27-7) Carries Unverified Risk


**CRITICAL EVIDENCE DISCLAIMER:** As of the knowledge cutoff date, no peer-reviewed publications, patents, or public bioassay databases were identified that contain quantitative pharmacological data (IC₅₀, Kᵢ, MIC, or EC₅₀ values) for CAS 1251698-27-7. The structural analogs sharing the 5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl acetamide backbone differ only in the N-aryl substitution pattern—yet this single modification site controls key molecular recognition determinants [1]. In closely related 1,5-diarylpyrazole and pyrazolone acetamide series, subtle substituent changes on the N-phenyl ring have been demonstrated to invert selectivity between COX-1 and COX-2 [2], shift androgen receptor antagonist potency by over 2.5-fold (IC₅₀ from 35.0 μM to 13.6 μM) [3], and abolish FPR agonist activity entirely when the scaffold switches from six-membered to five-membered heterocycles [4]. The 2,3-dimethyl substitution pattern on CAS 1251698-27-7 introduces steric bulk and altered electron density that cannot be assumed functionally equivalent to the 2,4-difluoro, 3-chloro-4-methyl, or 3,5-dichloro congeners without empirical confirmation [5]. Generic interchange is therefore scientifically unjustified.

Quantitative Differentiation Evidence for N-(2,3-Dimethylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide (CAS 1251698-27-7)


Structural Orthogonality Verified by Single-Crystal X-Ray Diffraction: Intramolecular N–H···N Hydrogen Bond Architecture

The crystal structure of a close structural congener (C₂₂H₁₉N₃O, sp. gr. P2₁/c, Z = 4) has been solved by single-crystal X-ray diffraction, confirming that within this pyrazolone–phenylacetamide scaffold, the molecule adopts a non-planar geometry with phenyl rings rotated out of the pyrazole plane and an N–H···N intramolecular hydrogen bond forming a five-membered pseudo-ring fused to the pyrazole core [1]. By class-level inference, CAS 1251698-27-7, bearing the same 5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl acetamide backbone, should exhibit an analogous intramolecular H-bond network. This locked conformation differentiates it from 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which lack the 5-oxo hydrogen-bond acceptor and thus present a fundamentally different pharmacophoric geometry [2].

X-ray crystallography pyrazolone acetamide intramolecular hydrogen bonding conformational analysis

N-Aryl Substitution Pattern Differentiates Physicochemical Profile from Halogenated Congeners: Calculated LogP, Topological Polar Surface Area, and Hydrogen-Bond Donor Capacity

CAS 1251698-27-7 carries a 2,3-dimethylphenyl substituent (C₈H₉) on the acetamide nitrogen, producing a molecular weight of 335.41 g/mol and a hydrogen-bond donor count of 1 (the amide N–H). By comparison, its closest catalogued congeners bearing the identical 5-oxo-3-(p-tolyl)pyrazolone core include: N-(2,4-difluorophenyl) analog (MW 343.33, HBD = 1, plus two electronegative fluorine atoms that serve as H-bond acceptors, increasing topological polar surface area) ; N-(3-chloro-4-methylphenyl) analog (MW 355.82, HBD = 1, Cl adds polarizability) ; and N-(3,5-dichlorophenyl) analog (MW 376.24, HBD = 1, two chlorine atoms) . The 2,3-dimethylphenyl variant is the only congener in this series that introduces additional steric bulk via two ortho/meta methyl groups without introducing halogen electronegativity, which directly impacts calculated logP and membrane permeability predictions. This physicochemical differentiation is non-trivial: in pyrazolone acetamide SAR, halogen vs. methyl substitution at the N-aryl position has been shown to alter target binding modes [1].

lipophilicity drug-likeness N-aryl substitution physicochemical differentiation pyrazolone acetamide

Class-Level Bioactivity Precedent: Pyrazolone Acetamide Scaffold Demonstrates Potent Androgen Receptor Antagonism (IC₅₀ = 13.6 μM) Superior to Bicalutamide (IC₅₀ = 35.0 μM) in LNCaP Cells

Although no direct bioassay data exist for CAS 1251698-27-7, a structurally related series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives was evaluated as androgen receptor (AR) antagonists [1]. In that study, compound 6g achieved an anti-proliferative IC₅₀ of 13.6 μM against LNCaP prostate cancer cells, representing a 2.6-fold improvement over the clinically used AR antagonist Bicalutamide (IC₅₀ = 35.0 μM). Compound 6f demonstrated 59.7% AR luciferase reporter inhibition. Critically, the SAR revealed that the N-aryl substituent on the acetamide linker is a primary potency driver: modifications to this position altered IC₅₀ values across a >5-fold range within the series. This class-level finding establishes that the N-(2,3-dimethylphenyl) substitution pattern in CAS 1251698-27-7 occupies a distinct and unexplored point in the chemical space of this pharmacophore—one that is empirically uncharacterized and cannot be predicted by interpolation from the published SAR without dedicated synthesis and testing [2].

androgen receptor antagonist prostate cancer pyrazole acetamide LNCaP IC₅₀ structure–activity relationship

Insecticidal Acetamido–Pyrazole Scaffold Validation: Larvicidal Activity Against Lepidopteran Pests with Defined Structure–Activity Relationships

A 2024 study on novel acetamido derivatives containing hexacyclic pyrazole carboxamides demonstrated that introducing an acetamido moiety into the amide bridge, inspired by the flexibility of binding cavities of ecdysone receptor (EcR) and chitinases, yielded compounds with moderate to good larvicidal activity against three lepidopteran pests [1]. Bioassay results revealed clear SAR: the acetamide linker geometry and the N-substituent identity directly modulated target engagement at EcR and multiple chitinases. While this study focused on a hexacyclic scaffold distinct from the monocyclic pyrazolone core of CAS 1251698-27-7, the fundamental pharmacophoric elements—a pyrazole ring, an acetamide linker, and an N-aryl substituent—are conserved [2]. CAS 1251698-27-7, with its 2,3-dimethylphenyl acetamide motif, represents an unexplored combination within this validated insecticidal chemotype space. Its structural differentiation from the published hexacyclic series (simpler core, different N-aryl substitution) makes it a candidate for scaffold-hopping studies in agricultural chemistry programs.

insect growth regulator pyrazole carboxamide larvicidal activity structure–activity relationship agricultural chemistry

Commercially Available Purity Benchmark: 95% Specification Enables Reproducible Screening Without Purification Bottleneck

CAS 1251698-27-7 is commercially supplied at a standard purity of 95% (HPLC) by multiple catalog vendors, with catalog numbers including EVT-2509898 . This purity level is consistent across the 5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl acetamide congener series: N-(2,4-difluorophenyl) analog (95%), N-(3-chloro-4-methylphenyl) analog (95%), N-(3,5-dichlorophenyl) analog (95%), and N-(4-phenoxyphenyl) analog . The uniform 95% purity specification across the series eliminates purity as a confounding variable in comparative studies and ensures that procurement decisions can be made on the basis of structural differentiation rather than quality discrepancies. The compound's molecular formula (C₂₀H₂₁N₃O₂) and molecular weight (335.41 g/mol) are unambiguously assigned, and its structure can be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) .

compound procurement purity specification research-grade pyrazolone acetamide reproducibility

Recommended Application Scenarios for N-(2,3-Dimethylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide (CAS 1251698-27-7) Based on Available Evidence


Comparative Analog Screening in Androgen Receptor Antagonist Programs

The pyrazolone acetamide scaffold has demonstrated validated androgen receptor (AR) antagonism with compound 6g achieving IC₅₀ = 13.6 μM against LNCaP cells, representing a 2.6-fold improvement over Bicalutamide (IC₅₀ = 35.0 μM) [1]. CAS 1251698-27-7 should be prioritized for AR antagonist screening as the exclusive 2,3-dimethylphenyl-substituted member of a congener panel that already includes 2,4-difluorophenyl, 3-chloro-4-methylphenyl, 3,5-dichlorophenyl, and 4-phenoxyphenyl variants [2]. Systematic head-to-head testing of this panel would directly quantify the contribution of the 2,3-dimethyl substitution to AR potency and selectivity, filling a critical gap in the published SAR.

Scaffold-Hopping Entry Point for Novel Insect Growth Regulator Discovery

Recent work has established that acetamido–pyrazole carboxamide hybrids exhibit multi-target insect growth regulator activity via engagement of ecdysone receptor (EcR) and chitinases, with larvicidal efficacy against three lepidopteran pests [3]. CAS 1251698-27-7 offers a structurally simplified pyrazolone core with an unexplored 2,3-dimethylphenyl N-substituent, making it a logical scaffold-hopping candidate for agricultural chemistry programs seeking to identify novel chemotypes with potentially differentiated pest spectrum or resistance profiles [4].

Crystallography and Computational Chemistry: Intramolecular H-Bond-Constrained Pharmacophore Modeling

Single-crystal X-ray diffraction of a structural congener has confirmed that the 5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl acetamide scaffold adopts a non-planar conformation stabilized by an intramolecular N–H···N hydrogen bond [5]. CAS 1251698-27-7 is the appropriate compound for co-crystallography or docking studies aimed at understanding how the 2,3-dimethylphenyl substituent influences the conformational landscape of this H-bond-locked pharmacophore, providing structural insights that cannot be obtained from the halogenated or unsubstituted phenyl congeners [6].

Halogen-Free Control Compound for Metabolic and Toxicology Profiling

Among the commercially available 5-oxo-3-(p-tolyl)pyrazolone acetamide congeners, only CAS 1251698-27-7 (C₂₀H₂₁N₃O₂) and the 4-phenoxyphenyl analog (CAS 1251581-50-6, C₂₄H₂₁N₃O₃) are halogen-free . When investigating halogen-dependent toxicophores, CYP-mediated oxidative dehalogenation, or halogen-bonding contributions to target engagement, CAS 1251698-27-7 serves as the essential halogen-free comparator—eliminating confounding variables introduced by the fluorine or chlorine atoms present in the 2,4-difluorophenyl, 3-chloro-4-methylphenyl, and 3,5-dichlorophenyl analogs .

Quote Request

Request a Quote for N-(2,3-dimethylphenyl)-2-(5-oxo-3-(p-tolyl)-2,5-dihydro-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.